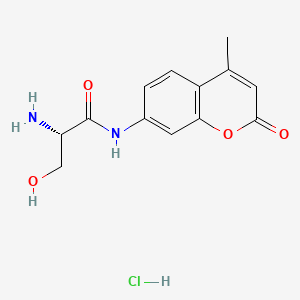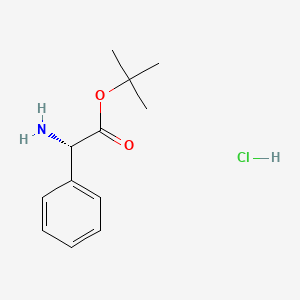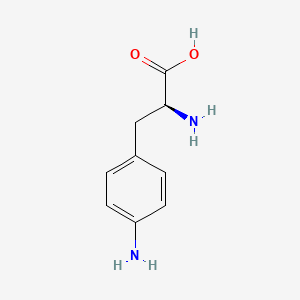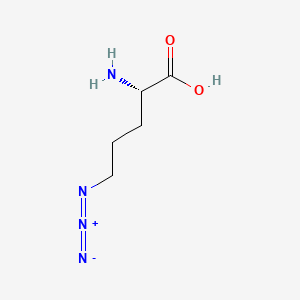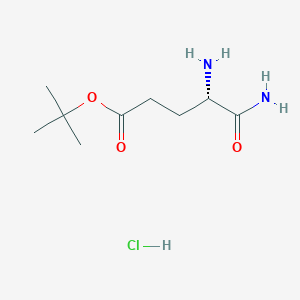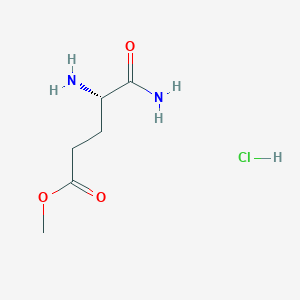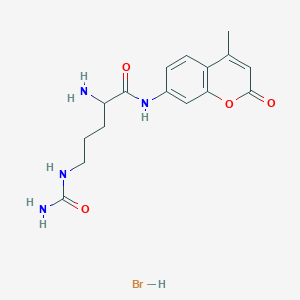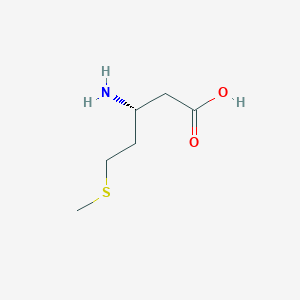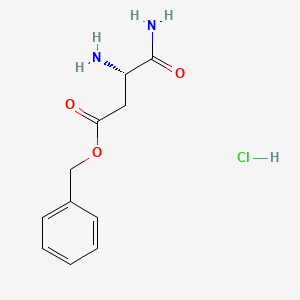
H-D-Cys(Fm)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Cys(Fm)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis, where it serves as a protecting group for the thiol group of cysteine. The 9-fluorenylmethoxycarbonyl (Fm) group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(Fm)-OH typically involves the protection of the thiol group of cysteine with the 9-fluorenylmethoxycarbonyl group. This process can be achieved through the following steps:
Protection of the Amino Group: The amino group of cysteine is first protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Protection of the Thiol Group: The thiol group is then protected by reacting with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Deprotection of the Amino Group: The Boc group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Cys(Fm)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine in dimethylformamide (DMF).
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in the formation of protein structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20-50%).
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Deprotection: Free thiol group.
Oxidation: Disulfide bonds.
Substitution: Thioethers.
Applications De Recherche Scientifique
H-D-Cys(Fm)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, where it serves as a protecting group for cysteine residues.
Protein Engineering: The compound is used in the modification and engineering of proteins to study their structure and function.
Drug Development: It is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: this compound is used in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
Mécanisme D'action
The primary mechanism of action of H-D-Cys(Fm)-OH involves the protection of the thiol group of cysteine. The Fmoc group prevents unwanted reactions of the thiol group during peptide synthesis. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free thiol group, which can then participate in further reactions such as disulfide bond formation.
Comparaison Avec Des Composés Similaires
H-D-Cys(Fm)-OH can be compared with other cysteine derivatives such as:
H-D-Cys-OMe.HCl: This compound is a methyl ester derivative of cysteine and is used in similar applications as this compound but with different protecting groups.
H-D-Cys(Trt)-OMe.HCl: This compound uses the trityl (Trt) group as a protecting group for the thiol group of cysteine.
Uniqueness
This compound is unique due to the use of the Fmoc group, which is base-labile and can be removed under mild conditions. This property makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed without affecting other protecting groups.
Propriétés
Numéro CAS |
257288-48-5 |
|---|---|
Formule moléculaire |
C18H17NO4S |
Poids moléculaire |
299.39 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


